CCR5 Antagonist Activity vs. Anibamine
In a functional assay measuring inhibition of CCL5-induced intracellular calcium mobilization in human MOLT4 cells, 5-fluoro-2-(hydroxymethyl)benzonitrile (BDBM50387950) displayed an IC50 of 9,200 nM (9.2 µM) [1]. The natural product CCR5 antagonist anibamine, used as a lead compound in the same study series, showed an IC50 of 1,000 nM (1 µM) in a gp120-CCR5 binding competition assay [2]. The ~9.2-fold lower potency of the fluorobenzonitrile derivative indicates it is a significantly weaker CCR5 antagonist than anibamine, making it suitable as a structural simplification control or as a starting scaffold for potency optimization rather than a direct lead candidate.
| Evidence Dimension | CCR5 antagonism (IC50) |
|---|---|
| Target Compound Data | 9,200 nM (9.2 µM) |
| Comparator Or Baseline | Anibamine: 1,000 nM (1.0 µM) |
| Quantified Difference | 9.2-fold weaker (target vs. comparator) |
| Conditions | Target: MOLT4 cells, CCL5-induced Ca²⁺ flux, Fluor-4 detection, 1 h incubation. Comparator: gp120-CCR5 binding competition assay. |
Why This Matters
This quantitative potency gap informs procurement decisions: researchers requiring potent CCR5 blockade should select anibamine or its optimized analogs, while those seeking a minimal pharmacophore or negative control for mechanistic studies may prefer this compound.
- [1] BindingDB BDBM50387950 (CHEMBL2057534). IC50: 9.20E+3 nM. Antagonist activity at CCR5 in human MOLT4 cells. DOI: 10.7270/Q2K075B3. Linked article: Bioorg. Med. Chem. Lett. 2012, 22(15), 5093-5097. PMID: 22770928. View Source
- [2] Zhang, H. et al. The potential role of anibamine, a natural product CCR5 antagonist, and its analogues as leads toward development of anti-ovarian cancer agents. Bioorg. Med. Chem. Lett. 2012, 22(15), 5093-5097. DOI: 10.1016/j.bmcl.2012.05.127. Anibamine IC50 = 1 µM. View Source
